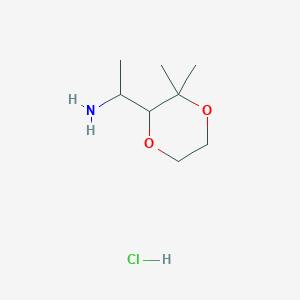
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is commonly used in various scientific research applications due to its unique structural properties and reactivity. The compound is characterized by the presence of a dioxane ring and an ethanamine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride typically involves the following steps:
-
Formation of the Dioxane Ring: : The dioxane ring can be synthesized through the reaction of appropriate diols with formaldehyde under acidic conditions. For example, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane can be prepared from biacetyl and methanol in the presence of an acid catalyst .
-
Introduction of the Ethanamine Group: : The ethanamine group can be introduced via nucleophilic substitution reactions. For instance, the dioxane derivative can be reacted with ethylamine under basic conditions to form the desired ethanamine compound.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
-
Substitution: : Nucleophilic substitution reactions are common, where the ethanamine group can be substituted with other nucleophiles under appropriate conditions.
-
Hydrolysis: : The dioxane ring can undergo hydrolysis in the presence of acids or bases to form corresponding diols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride is utilized in various scientific research fields:
-
Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules and polymers.
-
Biology: : The compound is used in the study of biochemical pathways and enzyme interactions.
-
Industry: : The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dioxane ring and ethanamine group can form specific interactions with active sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride can be compared with similar compounds such as:
-
2,2-Dimethyl-1,3-dioxolane-4-methanol: : This compound has a similar dioxane ring structure but differs in the functional groups attached .
-
2,4-Dimethyl-1,3-dioxane: : Another similar compound with a dioxane ring but different substitution patterns .
The uniqueness of this compound lies in its specific combination of the dioxane ring and ethanamine group, which imparts distinct reactivity and applications.
Properties
IUPAC Name |
1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(9)7-8(2,3)11-5-4-10-7;/h6-7H,4-5,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKYPKSAMNJDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(OCCO1)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
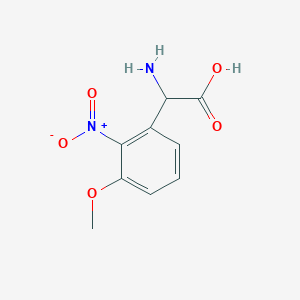
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2764533.png)
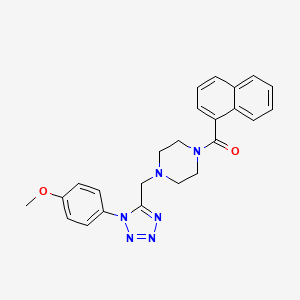
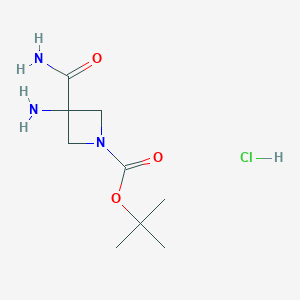
![Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2764537.png)
![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2764540.png)
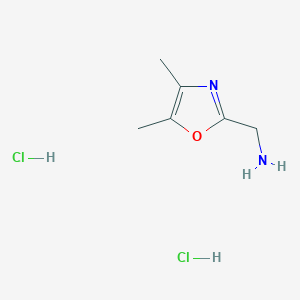
![N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B2764543.png)
![2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2764544.png)
![2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2764545.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2764547.png)
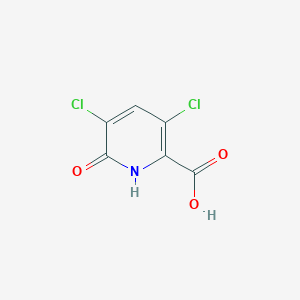
![(Z)-4-((2-(4-ethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)-2-methoxyphenyl acetate](/img/structure/B2764550.png)
![N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2764551.png)
